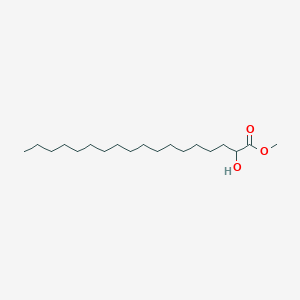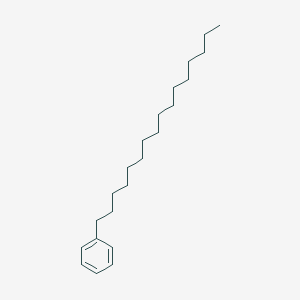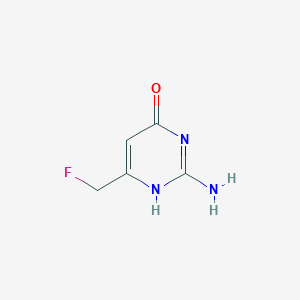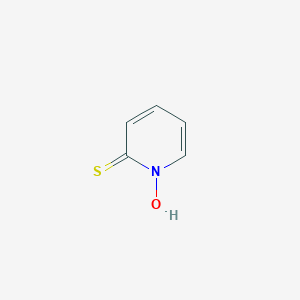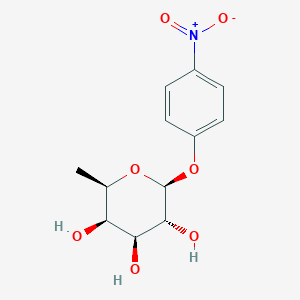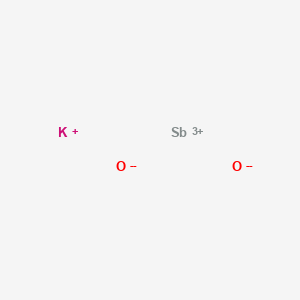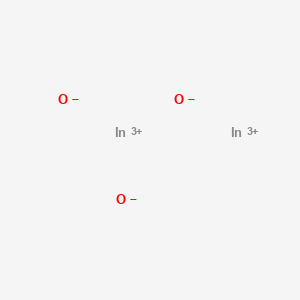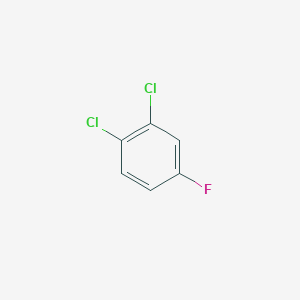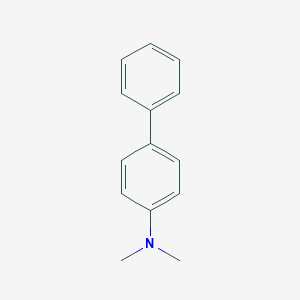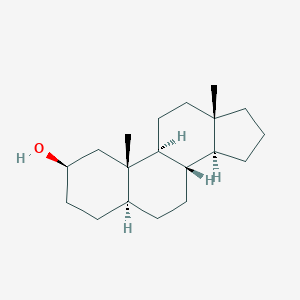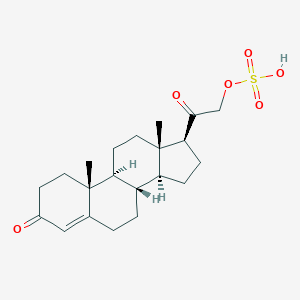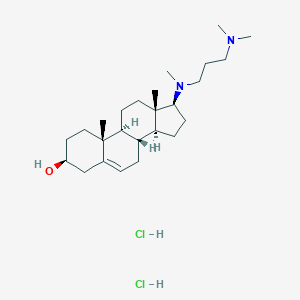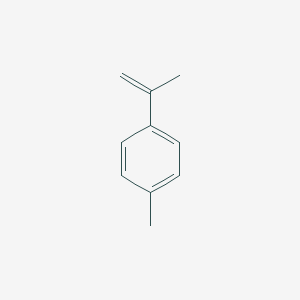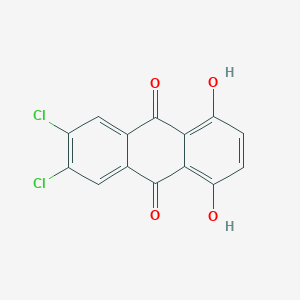
6,7-Dichloro-1,4-dihydroxyanthraquinone
説明
6,7-Dichloro-1,4-dihydroxyanthraquinone, also known as 6,7-Dichloroquinizarin, is an organic compound . It is formally derived from anthraquinone by replacement of two hydrogen atoms by hydroxyl (OH) groups . It is an orange or red-brown crystalline powder .
Synthesis Analysis
The synthesis of 6,7-Dichloro-1,4-dihydroxyanthraquinone can be achieved through the chlorination of 1,4-dihydroxyanthraquinone with thionyl chloride .Molecular Structure Analysis
The molecular formula of 6,7-Dichloro-1,4-dihydroxyanthraquinone is C14H6Cl2O4 . The structure of the compound can be represented as Oc1ccc(O)c2C(=O)c3cc(Cl)c(Cl)cc3C(=O)c12 .Physical And Chemical Properties Analysis
The molecular weight of 6,7-Dichloro-1,4-dihydroxyanthraquinone is 309.1 g/mol . The compound has a topological polar surface area of 74.6 Ų . It has a complexity of 401 .科学的研究の応用
Acid-Base Indicator in Isopropyl Alcohol Medium : 1,4-Dihydroxyanthraquinone has been studied as an acid-base indicator in isopropyl alcohol, showing utility in determining weak organic acids with minimal error (Barbosa, Sánchez, & Bosch, 1984).
Suppression of DNA-Binding Activity of Aryl Hydrocarbon Receptor : Anthraquinones, including 1,4-dihydroxyanthraquinone derivatives, have been found to suppress the DNA-binding activity of the aryl hydrocarbon receptor, which is influenced by environmental contaminants like dioxins (Fukuda et al., 2009).
Photoinitiators in Photopolymerization : Dihydroxyanthraquinone derivatives have been used as photoinitiators for free radical and cationic photopolymerization, demonstrating significant potential under blue light irradiation (Zhang et al., 2016).
Synthesis and Optimization : The synthesis of 1,4-dihydroxyanthraquinone has been optimized for increased yield, indicating its importance in various applications (Shan-shan, 2009).
Cytotoxic Compounds in Cancer Research : Certain 1,4-dihydroxyanthraquinone derivatives have been identified as potent cytotoxic compounds against various cancer cell lines, suggesting their potential in cancer therapy (Ishmael, Nordquist, & Nordquist, 2005).
Anti-Trypanosomal Agents : Modified 1,4-dihydroxyanthraquinone derivatives have shown promising activity against Trypanosoma brucei parasites, making them potential candidates for trypanosomiasis treatment (Kisula et al., 2022).
Electrochemical Sensor Development : Molecularly imprinted polymers based on 1,4-dihydroxyanthraquinone have been developed for electrochemical sensing applications, highlighting its utility in analytical chemistry (Nezhadali, Senobari, & Mojarrab, 2016).
特性
IUPAC Name |
6,7-dichloro-1,4-dihydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2O4/c15-7-3-5-6(4-8(7)16)14(20)12-10(18)2-1-9(17)11(12)13(5)19/h1-4,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFVWUQOSJGENT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1O)C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061630 | |
| Record name | 9,10-Anthracenedione, 6,7-dichloro-1,4-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dichloro-1,4-dihydroxyanthraquinone | |
CAS RN |
1225-15-6 | |
| Record name | 6,7-Dichloro-1,4-dihydroxy-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1225-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracenedione, 6,7-dichloro-1,4-dihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 6,7-dichloro-1,4-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 6,7-dichloro-1,4-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-dichloro-1,4-dihydroxyanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.595 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



